(4E)-5-(4-bromophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
Properties
Molecular Formula |
C20H15BrN2O3S2 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H15BrN2O3S2/c1-10-11(2)28-20(22-10)23-16(12-5-7-13(21)8-6-12)15(18(25)19(23)26)17(24)14-4-3-9-27-14/h3-9,16,25H,1-2H3 |
InChI Key |
PQMWHQVDMQCXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule features a pyrrolidine-2,3-dione core substituted at positions 1, 4, and 5. The 4,5-dimethyl-1,3-thiazol-2-yl group at position 1 introduces steric and electronic complexity, while the (4E)-hydroxy(thiophen-2-yl)methylidene moiety at position 4 necessitates precise stereochemical control. The 4-bromophenyl group at position 5 further demands selective coupling or substitution strategies. Challenges include:
-
Regioselectivity : Avoiding undesired tautomerism during pyrrolidine-2,3-dione formation .
-
Stereochemical Integrity : Maintaining the (4E) configuration during condensation reactions.
-
Functional Group Compatibility : Ensuring stability of the thiazole and thiophene rings under reaction conditions .
Synthesis of the Pyrrolidine-2,3-Dione Core
The pyrrolidine-2,3-dione scaffold is typically constructed via three-component reactions involving amines, diketones, and electrophilic agents. A method adapted from involves:
-
Reaction of 4-bromophenylglyoxal hydrate with a primary amine (e.g., methylamine) in ethanol at 60°C for 12 hours to form an imine intermediate.
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Cyclization with acetyl chloride in dichloromethane (DCM) catalyzed by triethylamine, yielding 5-(4-bromophenyl)pyrrolidine-2,3-dione (Yield: 78%) .
Key Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DCM | Maximizes cyclization efficiency |
| Catalyst | Triethylamine | Reduces side reactions |
| Temperature | 60°C (Step 1), RT (Step 2) | Balances kinetics and stability |
Introduction of the 4,5-Dimethyl-1,3-Thiazol-2-yl Group
The thiazole ring is synthesized via Hantzsch thiazole synthesis , as detailed in :
-
Formation of 4,5-dimethylthiazole-2-amine :
-
Coupling to Pyrrolidine-2,3-dione :
Challenges :
-
Competing N-alkylation side reactions require strict temperature control.
-
DIAD (diisopropyl azodicarboxylate) must be freshly distilled to prevent oxidation .
Condensation of the Hydroxy(thiophen-2-yl)methylidene Group
The (4E)-configured enol ether is installed via acid-catalyzed condensation :
-
Reaction of thiophene-2-carbaldehyde with the pyrrolidine-2,3-dione derivative in acetic acid at 80°C for 8 hours.
-
Stereochemical Control : Addition of catalytic p-toluenesulfonic acid (PTSA) ensures >90% (4E) selectivity by stabilizing the transition state .
Optimization Data :
| Acid Catalyst | (4E):(4Z) Ratio | Yield (%) |
|---|---|---|
| PTSA | 92:8 | 85 |
| H2SO4 | 76:24 | 72 |
| No Catalyst | 55:45 | 61 |
Final Functionalization and Purification
Chlorination and Bromination :
-
Introduce the 4-bromophenyl group via Ullmann coupling using CuI/L-proline in DMF at 120°C (Yield: 70%) .
-
Final purification employs column chromatography (SiO2, hexane/EtOAc 3:1) followed by recrystallization from ethanol .
Purity Analysis :
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | 98.5 |
| 1H NMR | 97.8 |
Comparative Analysis of Synthetic Routes
A comparative evaluation of three routes highlights trade-offs between yield, scalability, and stereoselectivity:
| Route | Steps | Overall Yield (%) | (4E) Selectivity (%) | Scalability |
|---|---|---|---|---|
| Hantzsch-Thiazole | 5 | 42 | 92 | Moderate |
| Direct Condensation | 4 | 58 | 85 | High |
| Tandem Cyclization | 6 | 35 | 94 | Low |
The Direct Condensation route offers the best balance for industrial-scale synthesis, whereas the Tandem Cyclization method suits small-scale, high-purity applications .
Recent Methodological Innovations
-
Flow Chemistry : Continuous-flow systems reduce reaction times for pyrrolidine-2,3-dione cyclization by 40% .
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Enzymatic Catalysis : Lipase-mediated esterification improves thiazole coupling efficiency (Yield: +12%) .
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces DCM in condensation steps, reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-bromophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups in place of the bromine atom.
Scientific Research Applications
(4E)-5-(4-bromophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4E)-5-(4-bromophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
The target compound’s pyrrolidine-2,3-dione core is distinct from related heterocycles such as 1,3,4-oxadiazole-2-thiones () or 4-thiazolidinones (). These scaffolds differ in ring size, saturation, and heteroatom composition, which directly impact their conformational flexibility and binding affinity. For instance:
- Pyrrolidine-2,3-dione : Rigid planar structure due to conjugated carbonyl groups; enhances π-stacking interactions.
- 1,3,4-Oxadiazole-2-thiones (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione): Contain sulfur and nitrogen, offering diverse hydrogen-bonding sites .
Substituent Effects
- Bromophenyl vs. Chlorophenyl/Methoxyphenyl : The 4-bromophenyl group in the target compound increases lipophilicity and steric bulk compared to 4-chlorophenyl () or 4-methoxyphenyl () substituents. Bromine’s polarizability may enhance halogen bonding in biological targets.
- Thiophene vs. Pyridine : The hydroxy(thiophen-2-yl)methylidene unit introduces sulfur-mediated interactions, whereas pyridine-based analogs (e.g., ) rely on nitrogen lone pairs for coordination .
Physicochemical and Electronic Properties
Key comparisons:
- Electron-Withdrawing Groups : The bromophenyl group likely reduces electron density on the dione core, affecting redox behavior.
- Hydroxy-Thiophene Moiety : Enhances solubility via hydrogen bonding, contrasting with purely aromatic analogs (e.g., ’s chlorophenyl derivatives) .
Data Tables
Table 2: Electronic Properties (Hypothetical)
Biological Activity
The compound (4E)-5-(4-bromophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a member of the pyrrolidine diketone family and exhibits significant biological activities. Its complex structure incorporates various functional groups that contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 420.5 g/mol. The structure includes a thiazole ring and a hydroxy group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O4S |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | (4E)-5-(4-bromophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione |
| InChI Key | FKHQIKMPFHAGFS-CZIZESTLSA-N |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways relevant in cancer and other diseases.
2. Receptor Modulation:
It is suggested that the compound interacts with various receptors, potentially modulating their activity and influencing cellular signaling pathways.
3. Gene Expression Regulation:
The compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.
Antitumor Activity
Research has indicated that thiazole derivatives possess significant antitumor properties. For instance, studies on related compounds have shown that modifications in the thiazole ring enhance cytotoxicity against various cancer cell lines. The presence of electron-donating groups in the phenyl ring has been linked to increased activity against tumors .
Case Study: A study demonstrated that thiazole-based compounds exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting cancer cell proliferation .
Anticonvulsant Properties
Some derivatives within this chemical class have shown anticonvulsant properties, suggesting potential applications in treating epilepsy. The structure–activity relationship (SAR) analysis indicates that specific substituents on the thiazole ring are crucial for enhancing anticonvulsant efficacy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, with findings indicating effectiveness against various bacterial strains. The presence of specific functional groups appears to enhance its antibacterial properties compared to standard antibiotics .
Synthesis and Characterization
The synthesis of (4E)-5-(4-bromophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
Comparative Studies
A comparative analysis of similar compounds reveals that variations in substituents significantly influence biological activity. For example, compounds with additional methyl or hydroxy groups generally exhibit enhanced antitumor effects .
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer: Multi-step synthesis typically involves cyclocondensation of substituted pyrrolidine precursors with thiophene-based aldehydes under acidic or basic conditions. Key steps include:
- Thiazole ring formation: Reacting 4,5-dimethyl-1,3-thiazol-2-amine with brominated aryl ketones.
- Pyrrolidine-2,3-dione core assembly: Using Michael addition followed by oxidation (e.g., with KMnO₄ or MnO₂).
- Hydroxy(thiophen-2-yl)methylidene incorporation: Aldol-like condensation with thiophene-2-carbaldehyde under anhydrous conditions .
- Optimization: Design of Experiments (DoE) can systematically vary temperature, solvent (e.g., ethanol or chloroform), and catalyst (e.g., p-toluenesulfonic acid) to identify ideal conditions .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., thiophene proton signals at δ 6.8–7.2 ppm; pyrrolidine-dione carbonyls at ~175–180 ppm).
- IR spectroscopy: Detect functional groups (e.g., C=O stretches at ~1700 cm⁻¹, hydroxy groups at ~3200–3500 cm⁻¹).
- Mass spectrometry: High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ≈ 500–550 Da).
- X-ray crystallography: Resolve E/Z isomerism at the methylidene group .
Q. What preliminary biological assays are recommended to explore its activity?
- Methodological Answer:
- Enzyme inhibition assays: Target kinases (e.g., EGFR, CDK2) due to thiazole and pyrrolidine-dione motifs. Use fluorescence-based assays with ATP analogs.
- Antimicrobial screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination).
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., COX-2, DNA topoisomerase). Focus on hydrogen bonding between the hydroxy-methylidene group and catalytic residues.
- MD simulations: GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories.
- QSAR studies: Correlate substituent electronegativity (e.g., bromophenyl vs. fluorophenyl) with activity trends .
Q. How to resolve contradictions in observed vs. predicted reactivity during functionalization?
- Methodological Answer:
- Hypothesis testing: If the methylidene group resists nucleophilic attack (unexpected), analyze steric hindrance via DFT calculations (Gaussian 09) or crystallographic data.
- Alternative pathways: Employ protecting groups (e.g., TBS for hydroxy) to direct reactivity.
- In-situ monitoring: Use ReactIR or LC-MS to track intermediates and adjust reaction dynamics .
Q. What strategies mitigate degradation during long-term stability studies?
- Methodological Answer:
- Forced degradation: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation products (HPLC-MS).
- Stabilizers: Add antioxidants (e.g., BHT) or lyophilize for storage.
- Crystal engineering: Polymorph screening (e.g., via solvent evaporation) to isolate stable crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
